molecular formula C15H14N2 B13385492 Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine

Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine

Cat. No.: B13385492
M. Wt: 222.28 g/mol
InChI Key: OSSOQEJILVKSHI-UHFFFAOYSA-N
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Description

Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine is an organic compound that features a pyridine ring attached to a phenyl ring via an ethynyl linkage, with two methyl groups attached to the nitrogen atom of the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with a phenylacetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or acetonitrile, and mild heating.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of ethylene-linked compounds.

Scientific Research Applications

Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique electronic and photophysical properties. Additionally, it can interact with biological macromolecules, such as proteins and nucleic acids, influencing their structure and function.

Comparison with Similar Compounds

Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine can be compared with other similar compounds, such as:

    4-(4-pyridin-4-ylethynyl-phenyl)-amine: Lacks the dimethyl groups, leading to different electronic properties and reactivity.

    Dimethyl-(4-pyridin-4-ylphenyl)-amine: Lacks the ethynyl linkage, resulting in different structural and functional characteristics.

    4-(4-pyridin-4-ylethynyl-phenyl)boronic acid: Contains a boronic acid group, which imparts different reactivity and applications in Suzuki coupling reactions.

The uniqueness of this compound lies in its specific structural features, which confer distinct electronic, photophysical, and chemical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

N,N-dimethyl-4-(2-pyridin-4-ylethynyl)aniline

InChI

InChI=1S/C15H14N2/c1-17(2)15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h5-12H,1-2H3

InChI Key

OSSOQEJILVKSHI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#CC2=CC=NC=C2

Origin of Product

United States

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